molecular formula C18H21N3O3S B178539 (S)-雷贝拉唑 CAS No. 177795-59-4

(S)-雷贝拉唑

货号 B178539
CAS 编号: 177795-59-4
分子量: 359.4 g/mol
InChI 键: YREYEVIYCVEVJK-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Rabeprazole is a proton pump inhibitor (PPI) drug used to treat various conditions related to the stomach and esophagus. It is a member of the benzimidazole class of drugs, and is the S-enantiomer of the racemic mixture of rabeprazole. It is commonly used to reduce the amount of acid produced in the stomach, and has been used to treat gastroesophageal reflux disease (GERD), ulcers, and other conditions. It is also used to prevent and treat ulcers caused by Helicobacter pylori.

科学研究应用

1. 酸抑制和胃食管反流病(GERD)管理

(S)-雷贝拉唑作为一种质子泵抑制剂,广泛用于治疗胃食管反流病(GERD)和消化性溃疡等酸相关疾病。它以快速的酸抑制作用而闻名,并且有效缓解GERD相关症状,如心灼热、反流和腹胀。它还显示出在治疗GERD的食管外表现,如哮喘和慢性喉炎,以及非糜烂性反流病方面的有效性 (Dadabhai & Friedenberg, 2009); (Pace et al., 2007)

2. 幽门螺杆菌根除

雷贝拉唑与抗生素联合使用,已被研究用于根除幽门螺杆菌,这是消化性溃疡的常见原因。临床试验证实,基于雷贝拉唑的三联疗法(含两种抗生素)在根除幽门螺杆菌方面安全有效,即使在与克拉霉素的双重疗法的情况下 (Stack et al., 1998); (Sharara, 2005)

3. 胃酸过度分泌综合征

(S)-雷贝拉唑也用于治疗胃酸过度分泌综合征,包括左林格氏综合征。其对胃酸分泌的强效抑制作用对有效管理这些疾病至关重要 (Baldwin & Keam, 2009)

4. 药代动力学特性和代谢

研究突出了雷贝拉唑独特的药代动力学特性。与其他质子泵抑制剂不同,其代谢受CYP2C19基因多态性的影响较小,使其成为跨不同患者群体更一致的选择。这一特性也有助于其快速作用 (Dadabhai & Friedenberg, 2009); (Lew, 1999)

5. 对血浆胃肠肽的影响

发现雷贝拉唑影响胃肠肽如胃泌素、生长抑素和降钙素基因相关肽的血浆水平,表明其超越单纯酸抑制的更广泛影响 (Katagiri et al., 2005)

6. 手性分离和分析

已对雷贝拉唑的R-(+)和S-(−)对映体进行了对映选择性分离和测定的研究,这对于了解其药理学和毒理学特性至关重要,考虑到对映异构体之间的差异 (Kim et al., 2017)

7. 药效学和比较疗效

与其他质子泵抑制剂的比较研究突出了雷贝拉唑在酸抑制和GERD治疗中的有效性。已证明它能够实现更大幅度的胃内酸度降低,通常因其快速和强效抑制而受到青睐 (Williams et al., 1999)

属性

IUPAC Name

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445562
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rabeprazole

CAS RN

177795-59-4
Record name Rabeprazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rabeprazole
Reactant of Route 2
(S)-Rabeprazole
Reactant of Route 3
(S)-Rabeprazole
Reactant of Route 4
(S)-Rabeprazole
Reactant of Route 5
Reactant of Route 5
(S)-Rabeprazole
Reactant of Route 6
(S)-Rabeprazole

Citations

For This Compound
196
Citations
M Miura, S Satoh, H Tada, T Habuchi… - European journal of clinical …, 2006 - Springer
Objective Rabeprazole is metabolized mainly non-enzymatically to rabeprazole-thioether. This in vitro study was designed to clarify the stereoselective oxidation mechanism and to …
Number of citations: 45 link.springer.com
RP Dash, R Rais, NR Srinivas - Xenobiotica, 2018 - Taylor & Francis
… Poor metabolizers showed slightly greater half-life (1.5 times) for both R and S-rabeprazole as compared to the respective enantiomers in homozygous and heterozygous extensive …
Number of citations: 10 www.tandfonline.com
M Miura, H Kagaya, H Tada, T Uno… - British journal of …, 2006 - Wiley Online Library
Aim Rabeprazole is metabolized to some extent by CYP2C19. The purpose of this study was to elucidate the pharmacokinetics of each rabeprazole enantiomer in three different …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
M Miura - Yakugaku Zasshi, 2006 - jstage.jst.go.jp
Lansoprazole is extensively metabolized by CYP2C19 and CYP3A4 in the liver, whereas rabeprazole is primarily converted non-enzymatically to rabeprazole-thioether, with only some …
Number of citations: 42 www.jstage.jst.go.jp
M Miura, H Tada, S Satoh, T Habuchi… - Journal of pharmaceutical …, 2006 - Elsevier
Here, we describe the development of a rapid, simple and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous quantitative determination of …
Number of citations: 65 www.sciencedirect.com
F Pace, S Pallotta, S Casalini… - Therapeutics and clinical …, 2007 - Taylor & Francis
Rabeprazole is a proton pump inhibitor. Pharmacodynamic data show rabeprazole can achieve optimal acid suppression since the first administration and can maintain this advantage …
Number of citations: 79 www.tandfonline.com
LN Sun, YW Shen, YW Ying, D Li, TF Li, XH Zhang… - Chirality, 2018 - Wiley Online Library
Rabeprazole is an effective proton pump inhibitor to treat acid‐related diseases. To achieve the simultaneous determination of rabeprazole enantiomers in human plasma, a chiral LC‐…
Number of citations: 6 onlinelibrary.wiley.com
M Miura, H Kagaya, H Tada, Y Sagae, S Satoh… - Xenobiotica, 2005 - Taylor & Francis
The purpose of this study was to investigate the comparative pharmacokinetics of rabeprazole and lansoprazole enantiomers in renal-transplant recipients on tacrolimus who were …
Number of citations: 19 www.tandfonline.com
SL Bodhankar, BB Jain, BP Ahire… - Indian journal of …, 2006 - ijp-online.com
All currently available proton pump inhibitors (PPI) are substituted benzimidazole pro-drugs and chiral compounds. Rabeprazole is an inhibitor of the gastric proton pump. It causes dose…
Number of citations: 35 ijp-online.com
S Pallotta, F Pace, S Marelli - Expert review of gastroenterology & …, 2008 - Taylor & Francis
Rabeprazole is a proton pump inhibitor (PPI) presenting a very advantageous pharmacodynamic and pharmacokinetic profile over older PPIs. In particular, this drug has a very fast …
Number of citations: 22 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。